![molecular formula C15H30ClNO12 B1528138 4,4'-O-(2-Amino-1,3-propanediyl)bis- CAS No. 95245-30-0](/img/structure/B1528138.png)
4,4'-O-(2-Amino-1,3-propanediyl)bis-
Overview
Description
“4,4’-O-(2-Amino-1,3-propanediyl)bis-” is a heterocyclic organic compound . It is also known as 4,4’-O-(2-Amino-1,3-propanediyl)bis-D-mannose Hydrochloride . The compound appears as a light beige solid .
Molecular Structure Analysis
The molecular formula of “4,4’-O-(2-Amino-1,3-propanediyl)bis-” is C15H30ClNO12 . The molecular weight is 451.85 . The IUPAC name is 5-[2-amino-3-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxypropoxy]-6-(hydroxymethyl)oxane-2,3,4-triol;hydrochloride .
Physical And Chemical Properties Analysis
“4,4’-O-(2-Amino-1,3-propanediyl)bis-” is a light beige solid . It has a molecular weight of 451.85 . The compound has 13 H-bond acceptors and 10 H-bond donors .
Scientific Research Applications
Biochemical Research
This compound, due to its structural complexity and functional groups, is a valuable asset in biochemical research. It serves as a reference standard in proteomics studies to understand protein interactions and functions. The presence of multiple hydroxyl groups makes it a suitable candidate for studying carbohydrate-protein interactions, which are crucial in many biological processes .
Medicinal Chemistry
In medicinal chemistry, this compound’s resemblance to natural sugars can be exploited for drug design. Its structure allows for the mimicry of sugar molecules, enabling it to act as a competitive inhibitor for enzymes that process sugars, thus serving as a potential therapeutic agent for diseases like diabetes .
Material Science
The hydroxyl and amino groups present in the compound suggest its use in material science for the synthesis of hydrogels and biopolymers. These materials have applications in drug delivery systems and tissue engineering, where they can be used to create scaffolds that support cell growth .
Analytical Chemistry
As an analytical standard, this compound aids in the calibration of instruments and validation of analytical methods in chromatography and mass spectrometry. This ensures accurate measurement of carbohydrates and related compounds in complex biological samples .
Neurology Research
The compound’s ability to crosslink with other molecules makes it a candidate for creating models of neurological conditions. It can be used to simulate glycation, a process that affects neural tissues in conditions like Alzheimer’s disease, providing a platform for testing new treatments .
Chemical Synthesis
In chemical synthesis, this compound can be used as a building block for the creation of complex molecules. Its reactive groups allow for selective modifications, making it a versatile reagent for synthesizing new compounds with potential applications in various fields of chemistry .
Food Science
The structural similarity to sugars suggests its use in food science research, particularly in understanding and improving the interactions between carbohydrates and other food components. This can lead to the development of new food additives or preservation techniques .
Environmental Science
Lastly, the compound’s properties may be utilized in environmental science to study the biodegradation of carbohydrates and their derivatives. This research can contribute to the development of biodegradable materials and the reduction of environmental pollution .
properties
IUPAC Name |
5-[2-amino-3-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxypropoxy]-6-(hydroxymethyl)oxane-2,3,4-triol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO12.ClH/c16-5(3-25-12-6(1-17)27-14(23)10(21)8(12)19)4-26-13-7(2-18)28-15(24)11(22)9(13)20;/h5-15,17-24H,1-4,16H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRPDUMAFYKJCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)OCC(COC2C(OC(C(C2O)O)O)CO)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30ClNO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747019 | |
Record name | 5-(2-Amino-3-{[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}propoxy)-6-(hydroxymethyl)oxane-2,3,4-triol--hydrogen chloride (1/1) (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-O-(2-Amino-1,3-propanediyl)bis- | |
CAS RN |
95245-30-0 | |
Record name | 5-(2-Amino-3-{[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}propoxy)-6-(hydroxymethyl)oxane-2,3,4-triol--hydrogen chloride (1/1) (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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